molecular formula C9H12Br2Si B8087920 1,3-Dibromo-2-(trimethylsilyl)benzene

1,3-Dibromo-2-(trimethylsilyl)benzene

Cat. No.: B8087920
M. Wt: 308.08 g/mol
InChI Key: FDYHYDJCDYVQNB-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(trimethylsilyl)benzene (C₉H₁₁Br₂Si) is a halogenated aromatic compound featuring bromine substituents at the 1- and 3-positions and a trimethylsilyl (TMS) group at the 2-position. This structure combines electron-withdrawing bromine atoms with the sterically bulky TMS group, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and functional group transformations.

Properties

IUPAC Name

(2,6-dibromophenyl)-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Br2Si/c1-12(2,3)9-7(10)5-4-6-8(9)11/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYHYDJCDYVQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Br2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-(trimethylsilyl)benzene can be synthesized through several methods, including:

  • Direct Bromination: Bromination of 2-(trimethylsilyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide.

  • Sandmeyer Reaction: Conversion of 2-(trimethylsilyl)aniline to the corresponding diazonium salt followed by reaction with bromide ions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

1,3-Dibromo-2-(trimethylsilyl)benzene undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound to its corresponding dibromobenzene derivatives.

  • Reduction: Reduction reactions can lead to the formation of 1,3-dibromobenzene.

  • Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

  • Reduction: Reducing agents like hydrogen gas with a palladium catalyst are often used.

  • Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Dibromobenzene derivatives.

  • Reduction: 1,3-Dibromobenzene.

  • Substitution: Substituted dibromobenzenes with various functional groups.

Scientific Research Applications

1,3-Dibromo-2-(trimethylsilyl)benzene is utilized in various scientific research fields, including:

  • Chemistry: It serves as a precursor for the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of biological systems and processes.

  • Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.

  • Industry: It finds applications in material science and the production of advanced materials.

Mechanism of Action

The mechanism by which 1,3-Dibromo-2-(trimethylsilyl)benzene exerts its effects depends on the specific application. For example, in organic synthesis, it may act as an electrophile in electrophilic aromatic substitution reactions. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Functional Group Variations

The following table highlights key differences between 1,3-Dibromo-2-(trimethylsilyl)benzene and similar compounds:

Compound Name Substituent Positions Molecular Formula Key Features Applications/Reactivity
This compound 1,3-Br; 2-TMS C₉H₁₁Br₂Si Electron-deficient due to Br; steric hindrance from TMS Cross-coupling (e.g., Suzuki), halogen-lithium exchange
1,4-Bis(trimethylsilyl)benzene (B14) 1,4-TMS C₁₂H₂₂Si₂ Electron-rich aromatic core; dual TMS groups enhance hydrophobicity Electrochemical polymerization (conductive polymers)
1,2-Bis(trimethylsilyl)benzene (B12) 1,2-TMS C₁₂H₂₂Si₂ Steric crowding between adjacent TMS groups; reduced reactivity Precursor for silicon-based nanomaterials
5-Methyl-2-trimethylsilyloxy-acetophenone (M52T) 5-CH₃; 2-TMSO C₁₂H₁₈O₂Si TMS-protected hydroxyl group; ketone functionality Protecting group strategies; photoactive materials
Key Observations:

Electronic Effects :

  • Bromine substituents in this compound withdraw electron density, making the aromatic ring more electrophilic compared to TMS-only analogues like B14 or B12. This enhances its suitability for nucleophilic aromatic substitution or metal-catalyzed coupling reactions .
  • In contrast, 1,4-bis(trimethylsilyl)benzene (B14) exhibits electron-donating TMS groups, stabilizing the ring for electrochemical polymerization, as demonstrated in flow microreactor systems .

This contrasts with 1,2-bis(trimethylsilyl)benzene (B12), where adjacent TMS groups may lead to extreme steric crowding, limiting reactivity .

Thermal and Chemical Stability: Bromine substituents increase molecular weight and polarizability, possibly improving thermal stability compared to non-halogenated analogues. However, bromine’s susceptibility to elimination or reduction under harsh conditions must be considered .

Adsorption and Physical Properties

  • Adsorption Behavior: Trimethylsilylpropionate (TSP) derivatives (e.g., in ) are used as NMR references due to their stability and defined proton signals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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